molecular formula C9H9ClFNO B13045971 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one

Cat. No.: B13045971
M. Wt: 201.62 g/mol
InChI Key: VUMNRWOTLVMZLT-UHFFFAOYSA-N
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Description

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClFNO This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

The synthesis of 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Amino-1-(2-fluorophenyl)propan-2-one: This compound lacks the chloro group, which may result in different chemical reactivity and biological activity.

    1-Amino-1-(2-chloro-4-fluorophenyl)propan-2-one: The position of the fluoro group is different, which can influence the compound’s properties and interactions.

    1-Amino-1-(2-chloro-6-bromophenyl)propan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H9ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3

InChI Key

VUMNRWOTLVMZLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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